2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane
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Description
2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane, also known as FMeO-DALT, is a synthetic compound that belongs to the class of phenethylamines. It is a research chemical that has been developed for scientific research purposes only. FMeO-DALT has gained popularity among researchers due to its potential as a selective serotonin receptor agonist.
Scientific Research Applications
Chemistry and Pharmacology Overview
The compound 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane is structurally related to a variety of psychoactive chemicals. Its chemistry and pharmacology are often compared with other compounds within similar classes, like phenylethylamine, tryptamine, and phencyclidine. The literature reveals that these compounds, including 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane, are gaining popularity as ‘legal highs’. However, there's a lack of primary literature specifically detailing their chemistry, pharmacology, and toxicology, making the evaluation of their harm challenging (Gibbons, 2012).
Role in Psychoactive Substances and Serotonin Syndrome
There's significant interest in the use of new psychoactive substances (NPS), including compounds structurally related to 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane. These substances are chemically and pharmacologically diverse, and their use has been associated with various clinical implications, including the onset of Serotonin Syndrome. This condition results from the over-activation of the serotoninergic system, and certain NPS have been implicated in its occurrence. Despite the recreational use of these compounds, there's a need for clinicians to be aware of their potential risks, including the challenges they pose in routine drug screenings due to their undetectability (Schifano et al., 2021).
Potential Interaction with Prescription Drugs
Studies have explored the potential interactions between novel phenethylamines and prescription drugs, given their increasing use among high-risk substance users and populations with mental disorders. The interactions between compounds like 4-fluoroamphetamine (structurally similar to 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane) and prescription drugs like antidepressants and ADHD medication have been a focus. While the literature on this is limited, it anticipates a drug-drug interaction potential, mainly involving monoamine oxidases. However, further investigation is needed to understand these interactions fully (Inan et al., 2020).
properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-17-14-5-3-11(7-13(14)15)9-16-8-10-2-4-12(16)6-10/h3,5,7,10,12H,2,4,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVJYUUWBKBAQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3CCC2C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane |
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